molecular formula C19H13N3O B2452951 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 299437-25-5

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2452951
CAS No.: 299437-25-5
M. Wt: 299.333
InChI Key: JHLZUOQCSYLILM-UHFFFAOYSA-N
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Description

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that features a chromene core fused with a benzene ring, a pyridine ring, and an amino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-amino-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-22-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)23-19(16)21/h1-10,17H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLZUOQCSYLILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 2-hydroxybenzaldehyde, malononitrile, and pyridine-4-carbaldehyde in the presence of a catalyst such as urea under mild conditions . This reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent aromatization to yield the desired product.

Industrial Production Methods

The use of environmentally benign catalysts and solvents, such as water, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multicomponent reactions (MCRs) involving:

  • 1-naphthol derivatives (e.g., 4-methoxynaphthalen-1-ol or naphthalene-2,7-diol)

  • Pyridine-4-carbaldehyde (or substituted aryl/hetaryl aldehydes)

  • Malononitrile

Key Reaction Conditions:

ComponentCatalyst/ReagentConditionsYieldSource
1-naphthol, pyridine-4-carbaldehyde, malononitrileMg-Al hydrotalciteSolvent-free, MW (200 W, 2 min)70–89%
Naphthalene-2,7-diol, pyridine-4-carbaldehyde, malononitrilePiperidine/ethanolMW (400 W, 140°C, 2 min)85–92%
1-naphthol, pyridine-4-carbaldehyde, malononitrileDMAP in ethanolReflux, 2–3 hours75–82%

Microwave irradiation significantly enhances reaction efficiency by reducing time (<5 min) and improving yields (>85%) compared to traditional heating .

Mechanistic Insights

The synthesis proceeds through:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate between aldehyde and malononitrile.

  • Nucleophilic attack : 1-naphthol attacks the nitrile intermediate, forming a C–C bond.

  • Cyclization : Intramolecular attack by the hydroxyl group generates the chromene ring.

  • Tautomerization : Keto-enol tautomerism stabilizes the final product .

Catalytic Role of Mg-Al Hydrotalcite:

  • Activates carbonyl groups via Lewis acid sites.

  • Accelerates dehydration and cyclization steps .

Functional Group Reactivity

The compound’s reactivity is dominated by:

  • Amino group (-NH₂) : Participates in acylation (e.g., with acetyl chloride) and Schiff base formation (with aldehydes).

  • Nitrile group (-CN) : Undergoes hydrolysis to carboxylic acid (under acidic conditions) or reduction to amine (using LiAlH₄) .

  • Pyridinyl ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the para position .

Catalytic Modifications

Recent advances employ nanocatalysts for optimized performance:

Catalyst SystemReaction TypeConditionsYieldAdvantageSource
Zn/Cr-LDH@PTRMS@NDBD@CuIOne-pot synthesisSolvent-free, 40°C96%Recyclable, high turnover
Fe₃O₄@MCM-41@Zr-piperazineThree-component reactionEtOH/H₂O, reflux85%Magnetic recovery

These systems reduce reaction times (<10 min) and improve regioselectivity .

Comparative Analysis of Synthetic Methods

MethodTimeTemperatureCatalystYieldLimitations
Conventional reflux2–3 h80–100°CPiperidine/DMAP75–82%Longer duration
Microwave-assisted2–5 min140°CMg-Al hydrotalcite85–92%Requires specialized equipment
Nanocatalyzed (solvent-free)5–10 min40°CLDH@CuI94–96%High catalyst cost

Stability & Degradation

  • Thermal stability : Decomposes above 250°C (DSC/TGA data).

  • Photodegradation : UV exposure leads to ring-opening reactions, forming quinone derivatives .

Scientific Research Applications

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile

Uniqueness

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its fused chromene and benzene rings, which confer specific electronic and steric properties. This structural feature enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .

Biological Activity

2-Amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a compound belonging to the class of chromene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a benzopyran structure that contributes to their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}

This structure features a pyridine ring and a benzo[h]chromene core, which are essential for its biological activity.

Biological Activities

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of chromene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
MDA-MB-231<30
MCF-7<30
T47D<30

These results indicate that the compound exhibits comparable or superior activity relative to standard chemotherapeutics like etoposide.

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that chromenes can interfere with topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby leading to increased cancer cell mortality .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study evaluated the efficacy of this compound in breast cancer models, particularly focusing on its effects on MDA-MB-231 and MCF-7 cell lines. The compound was found to induce significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapies in treating resistant cancer types .

Q & A

Q. What are the established synthetic routes for 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile and its derivatives?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving:

  • Michael Condensation : Reacting pyridinyl-substituted aldehydes (e.g., pyridin-4-ylmethylene malononitrile) with α- or β-naphthols in ethanol under basic conditions (e.g., piperidine), followed by reflux and recrystallization .
  • Catalyst-Driven Approaches : Magnetic nanocatalysts like Fe₃O₄@DMAP enable solvent-free, high-yield synthesis in water, emphasizing green chemistry .
  • Catalyst-Free Methods : Four-component reactions in aqueous media at ambient temperatures, combining aldehydes, malononitrile, and naphthols .
    Key Considerations: Substituents on the aldehyde (e.g., pyridinyl vs. aryl groups) influence reaction kinetics and yield. Characterization via IR (CN stretch ~2200 cm⁻¹), NMR (pyridinyl proton signals at δ 7.2–8.5 ppm), and HRMS is standard .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Dihedral Angles : Between the pyridinyl ring and the chromene system (e.g., ~86° in analogs), indicating planarity or distortion .
  • Ring Puckering : Envelope conformations in the chromene moiety (puckering amplitude Q ≈ 0.099 Å) .
  • Intermolecular Interactions : NH₂⋯N hydrogen bonds (e.g., N2—H2A···N1, ~2.1 Å) forming dimeric structures .
    Protocol: Crystals grown via ethanol recrystallization. Data refined using SHELX software (R factor < 0.05) .

Q. What in vitro techniques assess protein binding interactions, such as with bovine serum albumin (BSA)?

Methodological Answer:

  • Spectrofluorimetry : Quenching of BSA’s intrinsic fluorescence (λₑₓ = 280 nm) quantifies binding constants (e.g., Kₐ ~10⁴ M⁻¹) and stoichiometry .
  • Circular Dichroism (CD) : Detects conformational changes in BSA (e.g., α-helix reduction upon ligand binding) .
  • NMR Titration : Chemical shift perturbations in ¹H-¹⁵N HSQC spectra identify binding sites .

Q. What methodologies are used to evaluate antimicrobial activity of these derivatives?

Methodological Answer:

  • MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyridinyl analogs show MICs ~8–32 µg/mL .
  • Time-Kill Kinetics : Confirms bactericidal vs. bacteriostatic effects .
  • Synergy Testing : Combinations with standard antibiotics (e.g., ciprofloxacin) reduce MICs by 4–8 fold .

Advanced Research Questions

Q. What mechanisms underlie the anticancer activity of pyridinyl-substituted benzochromenes?

Methodological Answer:

  • Microtubule Inhibition : Disrupts tubulin polymerization (IC₅₀ ~1.2 µM) via colchicine-binding site competition, confirmed by immunofluorescence .
  • Apoptosis Induction : Caspase-3/7 activation (≥2-fold increase) and PARP cleavage in breast cancer cell lines (MCF-7, MDA-MB-231) .
  • Pathway Modulation : Suppresses PI3K/AKT and STAT3 signaling, validated by Western blot (p-AKT reduction ≥60%) .

Q. How do computational models predict the interaction between these compounds and biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina identifies pyridinyl-CH⋯O hydrogen bonds with TFF3 (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : 100-ns trajectories assess stability of ligand-TFF3 complexes (RMSD < 2.0 Å) .
  • QSAR Models : Electron-withdrawing substituents (e.g., -NO₂) enhance cytotoxicity (pIC₅₀ = 7.2 vs. 6.5 for -OCH₃) .

Q. What green chemistry approaches improve the sustainability of their synthesis?

Methodological Answer:

  • Magnetic Catalysts : Fe₃O₄@DMAP achieves 92% yield in water, recyclable for ≥10 cycles without activity loss .
  • Microwave Assistance : Reduces reaction time from 6 hours to 20 minutes (80°C, 300 W) .
  • Solvent-Free Conditions : Silica triflate promotes one-pot MCRs with 85–90% yield and E-factor < 0.5 .

Q. How do structural modifications influence biological activity and selectivity?

Methodological Answer:

  • Pyridinyl vs. Phenyl : Pyridinyl derivatives show 3-fold higher cytotoxicity (MCF-7 IC₅₀ = 4.2 µM vs. 12.5 µM for phenyl) due to enhanced H-bonding .
  • Substituent Position : 4-Pyridinyl analogs inhibit TFF3 more effectively than 3-pyridinyl (ΔΔG = -1.8 kcal/mol) .
  • Chromene Fusion : Benzo[h]chromenes exhibit superior antiproliferative activity vs. benzo[g]chromenes (p < 0.01) .

Q. What analytical methods determine pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • BSA Binding Assays : Fluorescence quenching correlates with plasma protein binding (log Kₐ ≈ 4.3) and solubility .
  • Hepatic Microsomes : LC-MS/MS quantifies metabolic half-life (t₁/₂ = 45 min in human microsomes) .
  • Caco-2 Permeability : Apparent permeability (Pₐₚₚ > 1 × 10⁻⁶ cm/s) suggests oral bioavailability .

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